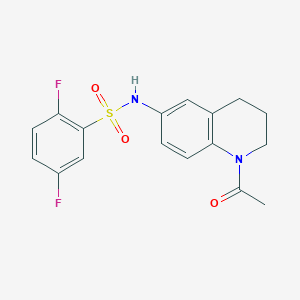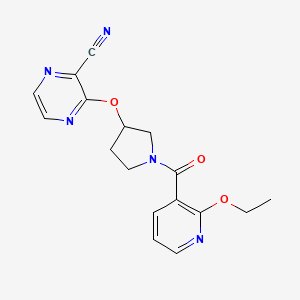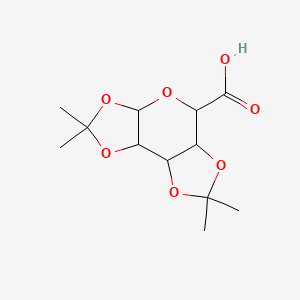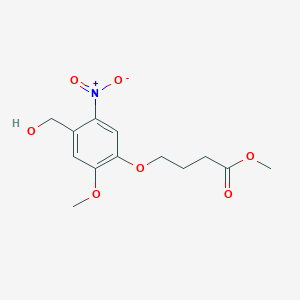
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide involves complex chemical reactions. The exact methods are not detailed in the available resources, but they likely involve the use of advanced techniques in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is intricate, contributing to its unique properties . The exact structure is not available in the current resources, but related compounds have complex structures involving multiple bonds, aromatic rings, and functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has explored the synthesis and characterization of related sulfonamide compounds, highlighting methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide. The synthesis of novel sulfonamide derivatives has been achieved through various chemical reactions, providing insights into their structural properties and potential biological activities. For example, the synthesis of 4-phthalimidobenzenesulfonamide derivatives has been reported, demonstrating inhibitory activities against specific enzymes, suggesting a potential route for synthesizing and studying similar compounds (Soyer et al., 2016).
Biological Activities and Applications
Antimicrobial Activities : Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamides have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).
Enzyme Inhibition : Research on tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides, which share structural motifs with the compound , has revealed their potential as enzyme inhibitors. These findings suggest avenues for exploring this compound in similar contexts, potentially leading to new therapeutic agents (Borgohain et al., 2017).
Anticancer Properties : Sulfonamide derivatives have also been studied for their pro-apoptotic effects on cancer cells, indicating the therapeutic potential of sulfonamide compounds in cancer treatment. This research could inform further investigation into the anticancer applications of this compound (Cumaoğlu et al., 2015).
Neurological Applications : Isoquinolinesulfonamides have been identified as potent inhibitors of specific protein kinases, suggesting their utility in neurological research and treatment. The selective inhibition of these enzymes by compounds like H-89 underscores the potential of this compound in similar applications (Chijiwa et al., 1990).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKTLJKYMXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)


![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)


![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)



